molecular formula C25H18FN3O4 B3696398 (5Z)-5-({1-[(3-Fluorophenyl)methyl]-1H-indol-3-YL}methylidene)-1-[(furan-2-YL)methyl]-1,3-diazinane-2,4,6-trione

(5Z)-5-({1-[(3-Fluorophenyl)methyl]-1H-indol-3-YL}methylidene)-1-[(furan-2-YL)methyl]-1,3-diazinane-2,4,6-trione

Cat. No.: B3696398
M. Wt: 443.4 g/mol
InChI Key: GCTADRSAJQBNRB-MTJSOVHGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-({1-[(3-Fluorophenyl)methyl]-1H-indol-3-YL}methylidene)-1-[(furan-2-YL)methyl]-1,3-diazinane-2,4,6-trione is a complex organic compound that features a unique combination of indole, furan, and diazinane structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({1-[(3-Fluorophenyl)methyl]-1H-indol-3-YL}methylidene)-1-[(furan-2-YL)methyl]-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The initial step often includes the preparation of the indole derivative, followed by the introduction of the fluorophenyl group. The furan and diazinane moieties are then incorporated through a series of condensation and cyclization reactions under controlled conditions. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({1-[(3-Fluorophenyl)methyl]-1H-indol-3-YL}methylidene)-1-[(furan-2-YL)methyl]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the indole and furan rings, using halogenating agents or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

(5Z)-5-({1-[(3-Fluorophenyl)methyl]-1H-indol-3-YL}methylidene)-1-[(furan-2-YL)methyl]-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is investigated for its use in materials science, particularly in the development of novel polymers and advanced materials.

Mechanism of Action

The mechanism of action of (5Z)-5-({1-[(3-Fluorophenyl)methyl]-1H-indol-3-YL}methylidene)-1-[(furan-2-YL)methyl]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The indole and furan moieties are known to interact with various enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity, leading to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-({1-[(3-Chlorophenyl)methyl]-1H-indol-3-YL}methylidene)-1-[(furan-2-YL)methyl]-1,3-diazinane-2,4,6-trione
  • (5Z)-5-({1-[(3-Bromophenyl)methyl]-1H-indol-3-YL}methylidene)-1-[(furan-2-YL)methyl]-1,3-diazinane-2,4,6-trione

Uniqueness

The uniqueness of (5Z)-5-({1-[(3-Fluorophenyl)methyl]-1H-indol-3-YL}methylidene)-1-[(furan-2-YL)methyl]-1,3-diazinane-2,4,6-trione lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(5Z)-5-[[1-[(3-fluorophenyl)methyl]indol-3-yl]methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FN3O4/c26-18-6-3-5-16(11-18)13-28-14-17(20-8-1-2-9-22(20)28)12-21-23(30)27-25(32)29(24(21)31)15-19-7-4-10-33-19/h1-12,14H,13,15H2,(H,27,30,32)/b21-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTADRSAJQBNRB-MTJSOVHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)F)C=C4C(=O)NC(=O)N(C4=O)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)F)/C=C\4/C(=O)NC(=O)N(C4=O)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-({1-[(3-Fluorophenyl)methyl]-1H-indol-3-YL}methylidene)-1-[(furan-2-YL)methyl]-1,3-diazinane-2,4,6-trione
Reactant of Route 2
Reactant of Route 2
(5Z)-5-({1-[(3-Fluorophenyl)methyl]-1H-indol-3-YL}methylidene)-1-[(furan-2-YL)methyl]-1,3-diazinane-2,4,6-trione
Reactant of Route 3
Reactant of Route 3
(5Z)-5-({1-[(3-Fluorophenyl)methyl]-1H-indol-3-YL}methylidene)-1-[(furan-2-YL)methyl]-1,3-diazinane-2,4,6-trione
Reactant of Route 4
Reactant of Route 4
(5Z)-5-({1-[(3-Fluorophenyl)methyl]-1H-indol-3-YL}methylidene)-1-[(furan-2-YL)methyl]-1,3-diazinane-2,4,6-trione
Reactant of Route 5
Reactant of Route 5
(5Z)-5-({1-[(3-Fluorophenyl)methyl]-1H-indol-3-YL}methylidene)-1-[(furan-2-YL)methyl]-1,3-diazinane-2,4,6-trione
Reactant of Route 6
(5Z)-5-({1-[(3-Fluorophenyl)methyl]-1H-indol-3-YL}methylidene)-1-[(furan-2-YL)methyl]-1,3-diazinane-2,4,6-trione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.